

Thermodynamic Properties of Peroxynitric Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: Peroxynitric acid

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Introduction

Peroxynitric acid (HO_2NO_2), also known as pernitric acid, is a reactive nitrogen species that plays a significant role in atmospheric chemistry. It acts as a temporary reservoir for the hydroperoxyl (HO_2) and nitrogen dioxide (NO_2) radicals, which are key players in the formation of tropospheric ozone and photochemical smog. While its atmospheric importance is well-established, an in-depth understanding of its thermodynamic properties is crucial for accurately modeling its behavior and reactivity. This technical guide provides a comprehensive overview of the core thermodynamic properties of **peroxynitric acid**, details the experimental methodologies used for their determination, and visualizes its key atmospheric chemical pathways.

Core Thermodynamic Properties

The thermodynamic stability and reactivity of **peroxynitric acid** are governed by its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity. These parameters are essential for predicting the equilibrium and kinetics of reactions involving this molecule.

Quantitative Thermodynamic Data

The following tables summarize the key quantitative thermodynamic data for gas-phase **peroxynitric acid** at standard conditions (298.15 K and 1 atm).

Thermodynamic Property	Value	Notes
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-53.0 ± 1.3 kJ/mol	Value from Active Thermochemical Tables (ATcT), which provides a highly accurate and self-consistent set of thermochemical data. [1] [2] [3]
	-12.6 ± 1.0 kcal/mol	Determined from the thermal decomposition rate of HO_2NO_2 . This value is in good agreement with the ATcT value when converted to the same units. [4] [5]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	5.5 ± 1.5 kJ/mol (aqueous)	This value is for aqueous peroxyntiric acid. Gas-phase values are not as commonly reported directly in experimental studies.
Standard Molar Entropy (S°)	Not explicitly tabulated	Theoretical calculations based on vibrational frequencies are used to determine this value. See the discussion below.
Molar Heat Capacity at Constant Pressure (C_p)	Not explicitly tabulated	Can be calculated from theoretical models based on vibrational frequencies and molecular structure.

Note on Entropy and Heat Capacity: Explicitly tabulated experimental values for the standard molar entropy (S°) and molar heat capacity (C_p) of gas-phase **peroxyntiric acid** are not readily available in the literature. However, these values can be and have been determined through ab initio quantum chemical calculations. These computational methods determine the molecule's vibrational frequencies and rotational constants, which are then used with statistical mechanics to calculate the entropy and heat capacity. For instance, studies have utilized

methods like the B3LYP density functional theory to obtain these fundamental molecular properties.

Experimental Protocols

The determination of the thermodynamic properties of a transient and reactive species like **peroxynitric acid** requires sophisticated experimental techniques. The primary method for determining its enthalpy of formation is through the study of its thermal decomposition.

Protocol 1: Determination of Enthalpy of Formation via Thermal Decomposition Kinetics

This protocol is a composite of methodologies described in the literature for studying the gas-phase thermal decomposition of **peroxynitric acid**.

Objective: To determine the rate constant of the thermal decomposition of HO_2NO_2 and, from this, derive the standard enthalpy of formation.

Apparatus:

- **HO_2NO_2 Synthesis and Delivery System:** A system to generate and introduce a controlled flow of gaseous **peroxynitric acid**.
- **Flow Tube Reactor:** A temperature-controlled reactor where the decomposition occurs.
- **Detection System:** A sensitive and specific method for monitoring the concentration of reactants and/or products. Common techniques include:
 - **Laser-Induced Fluorescence (LIF):** For the detection of OH radicals produced during the decomposition process.
 - **Fourier Transform Infrared (FTIR) Spectroscopy:** For monitoring the concentration of HO_2NO_2 and other species.
 - **Chemical Ionization Mass Spectrometry (CIMS):** Often using iodide ions (I^-) to detect HO_2NO_2 .

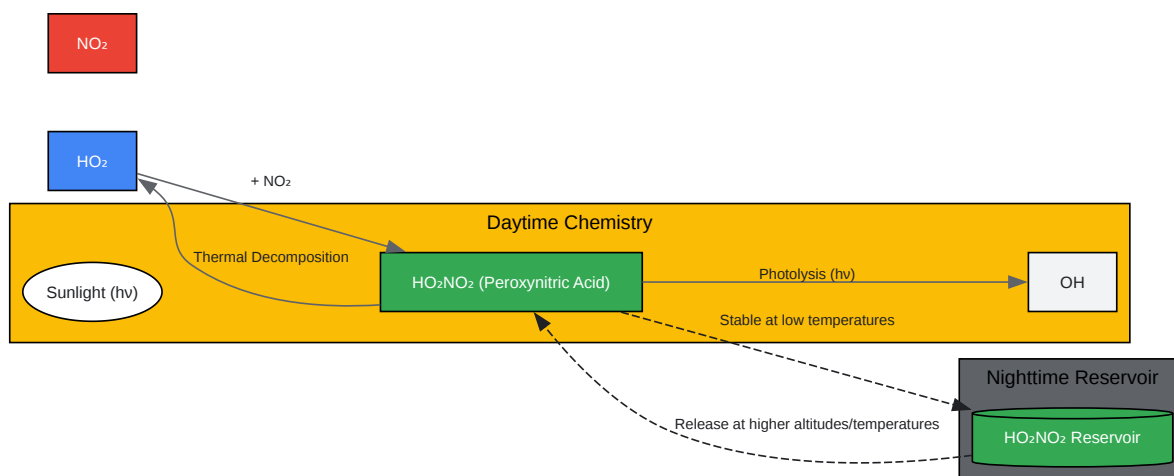
- Cavity Ring-Down Spectroscopy (CRDS): For high-sensitivity detection of species like NO₂.

Procedure:

- **Synthesis of Peroxynitric Acid:** Peroxynitric acid is typically synthesized in the gas phase by the reaction of HO₂ radicals with NO₂. One common method involves the photolysis of a precursor (e.g., Cl₂ in the presence of H₂ and O₂) to generate HO₂ radicals, which then react with a known concentration of NO₂. Another synthesis route involves the reaction of nitronium tetrafluoroborate (NO₂BF₄) with concentrated hydrogen peroxide (H₂O₂).
- **Introduction into the Flow Tube:** A carrier gas (e.g., N₂) transports the synthesized HO₂NO₂ into the temperature-controlled flow tube reactor.
- **Thermal Decomposition:** The temperature of the flow tube is precisely controlled to initiate the thermal decomposition of HO₂NO₂: $\text{HO}_2\text{NO}_2 (\text{g}) \rightleftharpoons \text{HO}_2 (\text{g}) + \text{NO}_2 (\text{g})$
- **Detection and Quantification:** The concentration of a key species is monitored as a function of time or position in the flow tube. For example, using LIF, the steady-state concentration of OH radicals (formed from the subsequent reaction of HO₂ with added NO) can be measured.
- **Data Analysis:** The rate constant for the decomposition is determined from the decay of HO₂NO₂ or the formation of a product at various temperatures. By applying the principles of chemical kinetics and thermodynamics (e.g., the van't Hoff equation), the enthalpy of reaction ($\Delta_r H^\circ$) can be determined. The standard enthalpy of formation of HO₂NO₂ can then be calculated using the known enthalpies of formation of HO₂ and NO₂.

Atmospheric Chemistry of Peroxynitric Acid

Peroxynitric acid plays a crucial role as a reservoir species in the atmosphere, sequestering HO₂ and NO₂ radicals and thereby influencing the concentrations of ozone and other oxidants. Its formation and decomposition are key processes in atmospheric chemical models.



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Caption: Atmospheric formation and decomposition cycle of **peroxyxynitric acid**.

The diagram above illustrates the central role of **peroxyxynitric acid** in the daytime and nighttime chemistry of the troposphere. During the day, it is formed from the association of HO_2 and NO_2 radicals. It can then either thermally decompose back to these radicals or be photolyzed by sunlight to produce OH radicals. At night, or in colder regions of the atmosphere, its thermal decomposition is slow, allowing it to act as a significant reservoir for HO_x and NO_x species. This sequestration and subsequent release can impact air quality and ozone levels over large distances.

Conclusion

A thorough understanding of the thermodynamic properties of **peroxyxynitric acid** is indispensable for accurately modeling its atmospheric chemistry and its role in various chemical systems. While its enthalpy of formation is well-characterized through experimental and theoretical studies, further direct experimental measurements of its standard entropy and heat capacity would be beneficial to refine thermodynamic databases. The experimental

protocols and chemical pathways outlined in this guide provide a foundational understanding for researchers and professionals working in atmospheric science, environmental chemistry, and related fields.

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